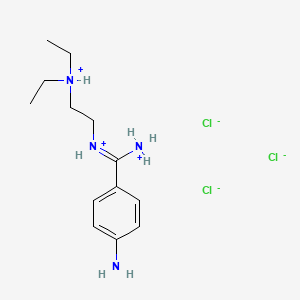
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a benzamidine moiety, all contributing to its distinct chemical properties.
Preparation Methods
The synthesis of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-nitrobenzamidine with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. This reduction step converts the nitro group to an amino group, forming 4-Amino-N-(2-diethylaminoethyl)benzamidine. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamidine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzamidine derivatives with altered functional groups.
Scientific Research Applications
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays to study enzyme activity, particularly proteases, due to its ability to inhibit certain enzymes.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzamidine moiety is known to bind to the active sites of proteases, inhibiting their activity by forming stable complexes. This inhibition can modulate various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride can be compared with other similar compounds, such as:
Benzamidine: A simpler analogue that lacks the diethylaminoethyl group but shares the benzamidine core, used primarily as a protease inhibitor.
4-Amino-N-(2-dimethylaminoethyl)benzamidine: Similar in structure but with dimethylaminoethyl instead of diethylaminoethyl, affecting its solubility and binding properties.
N-(2-Diethylaminoethyl)-4-nitrobenzamidine: A precursor in the synthesis of this compound, with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62979-83-3 |
|---|---|
Molecular Formula |
C13H25Cl3N4 |
Molecular Weight |
343.7 g/mol |
IUPAC Name |
2-[(4-aminophenyl)-azaniumylmethylidene]azaniumylethyl-diethylazanium;trichloride |
InChI |
InChI=1S/C13H22N4.3ClH/c1-3-17(4-2)10-9-16-13(15)11-5-7-12(14)8-6-11;;;/h5-8H,3-4,9-10,14H2,1-2H3,(H2,15,16);3*1H |
InChI Key |
AMETVIQLDOWSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)N)[NH3+].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















